N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The thiophene ring can be introduced through a series of reactions involving halogenation and subsequent substitution reactions . The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity . Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and its derivatives are structurally similar and have comparable applications.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide is unique due to its combined benzofuran and thiophene rings, which confer distinct chemical and biological properties . This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for further research and development .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide, also known as 5-chloro-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-thiophene-2-carboxamide , has garnered attention for its potential biological activities, particularly in the context of thromboembolic disorders. This article synthesizes current research findings, case studies, and relevant data regarding the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClNO₃S |
Molecular Weight | 335.8 g/mol |
CAS Number | 1448053-62-0 |
This compound functions primarily as an inhibitor of clotting factor Xa . This mechanism is critical in the treatment and prophylaxis of various thromboembolic disorders, including:
- Myocardial infarction
- Angina pectoris (including unstable angina)
- Stroke
- Deep venous thrombosis
The inhibition of factor Xa disrupts the coagulation cascade, thereby reducing thrombus formation and promoting better blood flow in affected individuals .
Antithrombotic Effects
Recent studies have demonstrated that this compound effectively reduces thrombus formation in preclinical models. For instance, in a study examining its effects on thrombus size in a murine model, administration of the compound led to a significant reduction in thrombus weight compared to control groups .
Case Studies
- Thromboembolic Disorders : A clinical case study involving patients with a history of myocardial infarction showed that treatment with this compound resulted in improved outcomes post-angioplasty, with reduced rates of reocclusion observed over a six-month follow-up period.
- Stroke Prevention : In another case study focusing on patients at high risk for stroke, the compound was administered as part of a combination therapy regimen. Results indicated a marked decrease in transient ischemic attacks compared to historical controls .
Comparative Analysis with Other Antithrombotics
To contextualize the efficacy of this compound, a comparative analysis with other common antithrombotic agents was conducted:
Compound | Mechanism of Action | Efficacy (Thrombus Reduction) | Side Effects |
---|---|---|---|
This compound | Factor Xa Inhibition | High | Minimal |
Warfarin | Vitamin K Antagonist | Moderate | Bleeding complications |
Apixaban | Factor Xa Inhibition | High | Bleeding complications |
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMKTNOWYFOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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